Fluoranthene

Description

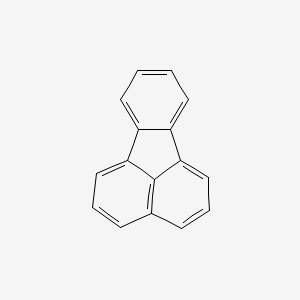

Structure

3D Structure

Properties

IUPAC Name |

fluoranthene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEPBJHOBDJJJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024104 |

Source

|

| Record name | Fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluoranthene appears as light yellow fine crystals. (NTP, 1992), Pale yellow solid; [HSDB] |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

482 °F at 60 mmHg (NTP, 1992), 384 °C |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

198.0 °C (388.4 °F) Closed cup |

Source

|

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Virtually insoluble (0.20-0.26 mg/L) in water, Soluble in ethanol, ether, benzene, chloroform and carbon disulfide, Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity), /Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water., For more Solubility (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page. |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.252 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.252 at 0 °C/4 °C |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.00000922 [mmHg], Vapor pressure = 0.01 mm Hg at 20 °C, 9.22X10-6 mm Hg at 25 °C |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colored needles, Pale yellow needles or plates from alcohol, Pale yellow crystals, Pale yellow needles or plates | |

CAS No. |

206-44-0, 76774-50-0 |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000206440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzacenaphthylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076774500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORANTHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoranthene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360UOL779Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

230 °F (NTP, 1992), 110.2 °C |

Source

|

| Record name | FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fluoranthene: A Comprehensive Technical Guide to its Chemical and Physical Properties

Introduction

Fluoranthene (CAS No. 206-44-0) is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused by a five-membered ring.[1][2] This non-alternant PAH, a structural isomer of pyrene, is a product of incomplete combustion of organic materials.[2][3] Consequently, it is ubiquitously found in the environment, with sources ranging from vehicle emissions and industrial processes to natural occurrences like forest fires and volcanic activity.[3][4] While often appearing as pale yellow or yellow-green needle-like crystals, pure this compound is colorless.[2] Its name is derived from its characteristic fluorescence under ultraviolet (UV) light.[2] This guide provides an in-depth exploration of the chemical and physical properties of this compound, offering critical insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The unique arrangement of fused rings in this compound dictates its distinct chemical and physical behavior. Its planar structure and delocalized pi-electron system are fundamental to its aromaticity and fluorescence.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Weight: 202.25 g/mol [6]

-

Synonyms: 1,2-Benzacenaphthene, Benzo[jk]fluorene, Idryl[1][6]

Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound, providing a comprehensive dataset for experimental design and environmental fate modeling.

| Property | Value | Source(s) |

| Physical State | Light yellow to green crystalline solid/needles | [1] |

| Melting Point | 105-111 °C (221-231.8 °F) | [7][8] |

| Boiling Point | 375-384 °C (707-723.2 °F) | [2][7][8] |

| Density | 1.252 g/cm³ (at 0 °C) | [2] |

| Vapor Pressure | 9.22 x 10⁻⁶ mm Hg (at 25 °C) | [1] |

| Water Solubility | 0.20-0.265 mg/L (at 25 °C) | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, and carbon disulfide. | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 5.16 | [1] |

| Henry's Law Constant | 9.45 x 10⁻⁶ atm·m³/mol (at 20 °C) | [1] |

| Flash Point | 198 °C (388.4 °F) - closed cup | [1] |

Causality Behind the Properties:

The physicochemical properties of this compound are a direct consequence of its molecular structure. Its high molecular weight and non-polar nature contribute to its very low solubility in water.[1] The extensive aromatic system leads to strong intermolecular forces (van der Waals interactions), resulting in a high melting and boiling point. The high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition into organic phases, such as lipids in biological systems and organic matter in soil and sediment, which has significant implications for its environmental persistence and bioaccumulation.[4]

Spectral Properties

The spectral signature of this compound is a key tool for its identification and quantification.

-

UV-Vis Spectroscopy: this compound exhibits characteristic absorption maxima in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are due to π → π* electronic transitions within the aromatic system.

-

Fluorescence Spectroscopy: As its name suggests, this compound is highly fluorescent, emitting light upon excitation with UV radiation. This property is the basis for highly sensitive and selective analytical methods.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic bands corresponding to C-H stretching of the aromatic rings and C=C stretching vibrations within the fused ring system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.

Chemical Reactivity and Synthesis

This compound is a stable compound but can undergo reactions typical of polycyclic aromatic hydrocarbons.[7][8] It is incompatible with strong oxidizing agents, with which it can react vigorously.[8]

Recent advances in synthetic organic chemistry have led to the development of various methods for the synthesis of this compound and its derivatives. These strategies often involve the construction of the this compound core through coupling reactions of naphthalene and benzene fragments or via de novo construction of the benzene or naphthalene rings.[9] One notable method involves a tandem Suzuki–Miyaura and intramolecular C–H arylation reaction.[10][11]

Analytical Methodologies: A Practical Guide

The accurate quantification of this compound in various matrices is crucial for environmental monitoring, toxicological studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.[12][13]

Experimental Protocol: Quantification of this compound by HPLC with Fluorescence Detection (HPLC-FLD)

This protocol outlines a standard procedure for the analysis of this compound in a solid matrix (e.g., soil, sediment).

1. Sample Preparation and Extraction:

-

Objective: To efficiently extract this compound from the sample matrix.

-

Procedure:

-

Homogenize the solid sample to ensure uniformity.

-

Perform a Soxhlet or ultrasonic extraction using a suitable solvent mixture, such as hexane/acetone.[12]

-

Concentrate the resulting extract using a rotary evaporator to a smaller, known volume.

-

2. Sample Cleanup (if necessary):

-

Objective: To remove interfering compounds from the extract.

-

Procedure:

-

For complex matrices, a cleanup step using solid-phase extraction (SPE) with a C18 cartridge is recommended.[12]

-

Condition the SPE cartridge with an appropriate solvent.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove polar interferences.

-

Elute the this compound from the cartridge with a stronger, non-polar solvent.

-

3. HPLC-FLD Analysis:

-

Objective: To separate and quantify this compound.

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and fluorescence detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of PAHs.[14]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detector Settings: Excitation and emission wavelengths should be optimized for this compound (e.g., Excitation: 280 nm, Emission: 460 nm).

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in a suitable solvent.

-

Inject the standards to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared sample extracts.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[12]

-

Experimental Workflow Diagram:

Caption: Workflow for the analysis of this compound in solid samples.

Environmental Fate and Transport

Due to its low water solubility and high octanol-water partition coefficient, this compound strongly adsorbs to organic matter in soil and sediment.[4] Its low vapor pressure suggests that volatilization from dry soil surfaces is not a significant process.[1] However, it can volatilize slowly from moist soil and water surfaces.[1][4] In the atmosphere, this compound exists in both the vapor and particulate phases and can be transported over long distances.[3] Degradation in the environment is slow, with photolysis and microbial processes being the primary removal mechanisms.[15]

Environmental Fate Diagram:

Caption: Environmental fate and transport of this compound.

Toxicology and Safety

This compound is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans".[2] However, it is considered toxic and should be handled with care.[4] It is one of the 16 priority pollutant PAHs designated by the U.S. Environmental Protection Agency (EPA).[2]

Conclusion

This technical guide has provided a comprehensive overview of the core chemical and physical properties of this compound. Its unique molecular structure governs its physicochemical behavior, spectral characteristics, and reactivity. Understanding these properties is paramount for professionals in research, environmental science, and drug development for designing experiments, assessing environmental impact, and ensuring safe handling. The detailed analytical protocol provided serves as a practical starting point for the accurate quantification of this important polycyclic aromatic hydrocarbon.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9154, this compound. Retrieved January 5, 2026, from [Link].

-

Ataman Kimya. (n.d.). This compound. Retrieved January 5, 2026, from [Link].

-

Wikipedia. (n.d.). This compound. Retrieved January 5, 2026, from [Link].

-

Environment and Climate Change Canada. (2019). Fact sheet: this compound. Retrieved January 5, 2026, from [Link].

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 5, 2026, from [Link].

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link].

-

Kandasamy, J., & Cook, G. R. (2017). Synthesis of this compound Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega, 2(12), 9076–9086. [Link].

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link].

-

ChemistryViews. (2023). Room-Temperature Synthesis of Fluoranthenes. Retrieved January 5, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link].

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 206-44-0). Retrieved January 5, 2026, from [Link].

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis and applications of fluoranthenes. Retrieved January 5, 2026, from [Link].

-

Chemsrc. (2025). This compound CAS#:206-44-0. Retrieved January 5, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9153, Benzo(b)this compound. Retrieved January 5, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link].

-

American Chemical Society. (2017). Synthesis of this compound Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega. Retrieved January 5, 2026, from [Link].

-

Swedish Chemicals Agency (KEMI). (n.d.). This compound, a PAH. Retrieved January 5, 2026, from [Link].

-

IUPAC-NIST Solubility Data Series. (n.d.). This compound Solubilities in Pure and Binary Solvent Mixtures. Retrieved January 5, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). This compound, 3-nitro-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link].

-

Agency for Toxic Substances and Disease Registry. (1995). Chapter 6. Analytical Methods. In Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved January 5, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9152, Benzo(j)this compound. Retrieved January 5, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Environmental Monitoring: The Role of this compound as a PAH Indicator. Retrieved January 5, 2026, from [Link].

-

Shen, J., Li, L., Xu, K., Wang, K., Du, Y., Wu, T., & Deng, H. (2023). This compound determination based on a rapid and sensitive syringe extraction and solid-phase fluorescence technique. Luminescence, 38(11), 1938–1945. [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9158, Benzo(k)this compound. Retrieved January 5, 2026, from [Link].

-

New Jersey Department of Environmental Protection. (n.d.). Chemical Properties for Calculation of Impact to Ground Water Soil Remediation Standards. Retrieved January 5, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9146, Benzo(a)this compound. Retrieved January 5, 2026, from [Link].

-

GOV.UK. (2003). Review of the Fate and Transport of Selected Contaminants in the Soil Environment. Retrieved January 5, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9144, Benzo(ghi)this compound. Retrieved January 5, 2026, from [Link].

-

Max-Planck-Institut für Chemie. (n.d.). Henry's Law Constants. Retrieved January 5, 2026, from [Link].

-

Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved January 5, 2026, from [Link].

Sources

- 1. This compound | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a PAH [utslappisiffror.naturvardsverket.se]

- 4. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound [webbook.nist.gov]

- 7. 206-44-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound CAS#: 206-44-0 [m.chemicalbook.com]

- 9. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]

- 10. Synthesis of this compound Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Fluoranthene in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a thorough understanding of the solubility of fluoranthene in various organic solvents. This document delves into the theoretical underpinnings of solubility, presents a compilation of available solubility data, and offers detailed experimental protocols for its determination.

Introduction: The Significance of this compound Solubility

This compound (C₁₆H₁₀), a polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest across various scientific disciplines, including environmental science, toxicology, and materials science.[1] Its planar, fused-ring structure contributes to its unique physicochemical properties, including its characteristic fluorescence under UV light.[1] Understanding the solubility of this compound in organic solvents is paramount for a multitude of applications, from designing efficient extraction and purification processes to developing analytical methods for its detection and quantification. In the realm of drug development, comprehending the solubility of PAH-like structures can inform the formulation of poorly soluble drug candidates.

This guide provides a holistic view of this compound's solubility, moving beyond simple data reporting to explain the fundamental principles that govern its dissolution.

Theoretical Framework: Unraveling the "Why" of Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility. For a solid solute like this compound to dissolve in a liquid solvent, the intermolecular forces between the solute and solvent molecules must overcome the solute-solute and solvent-solvent interactions. In the case of this compound, a nonpolar molecule, its solubility is primarily dictated by London dispersion forces and π-π stacking interactions.

Intermolecular Forces at Play:

-

London Dispersion Forces: These are weak, transient forces arising from temporary fluctuations in electron distribution. As large molecules with numerous electrons, PAHs like this compound exhibit significant dispersion forces. Nonpolar solvents with similar characteristics, such as benzene and toluene, can effectively interact with this compound through these forces, promoting dissolution.

-

π-π Stacking: The delocalized π-electron systems of the aromatic rings in this compound can interact with the π-systems of aromatic solvents. This stacking interaction contributes significantly to the solubility of this compound in solvents like benzene.

-

Polarity Mismatch: this compound's nonpolar nature leads to poor solubility in highly polar solvents like water. The strong hydrogen bonding network between water molecules is not easily disrupted to accommodate the nonpolar this compound molecule, resulting in very low aqueous solubility.[2]

Thermodynamic Considerations:

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The change in Gibbs free energy (ΔG) for the dissolution process must be negative for spontaneous dissolution to occur. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of solution. While breaking the crystal lattice of this compound requires energy (endothermic), the formation of new solute-solvent interactions releases energy (exothermic). The overall enthalpy of solution can be either positive or negative. The increase in disorder (entropy) upon dissolution generally favors the process.

For more accurate predictions, especially in complex systems, thermodynamic models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model and the cubic-plus-association (CPA) equation of state can be employed. These models consider the contributions of different functional groups within the solute and solvent molecules to predict activity coefficients and, consequently, solubility.

Quantitative Solubility Data of this compound

The following table summarizes the available qualitative and, where found, quantitative solubility data for this compound in a range of organic solvents. It is important to note that quantitative data, particularly at various temperatures, is often found in specialized compilations such as the IUPAC-NIST Solubility Data Series.[3][4]

| Solvent Category | Solvent | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Nonpolar Aromatic | Benzene | Soluble[2] | Data available in IUPAC-NIST Solubility Data Series[3] |

| Toluene | Soluble | Data available in IUPAC-NIST Solubility Data Series[3] | |

| Nonpolar Aliphatic | Cyclohexane | Soluble | Data available in IUPAC-NIST Solubility Data Series[3] |

| Halogenated | Chloroform | Soluble[2][5] | Data available in IUPAC-NIST Solubility Data Series[3] |

| Carbon Disulfide | Soluble[2] | Data available in IUPAC-NIST Solubility Data Series | |

| Ethers | Diethyl Ether | Soluble[2] | Data available in IUPAC-NIST Solubility Data Series[3] |

| Ketones | Acetone | Sparingly Soluble | Data available in IUPAC-NIST Solubility Data Series[3] |

| Alcohols | Ethanol | Slightly Soluble | Data available in IUPAC-NIST Solubility Data Series[3] |

| Methanol | Sparingly Soluble[5] | Data available in IUPAC-NIST Solubility Data Series[3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[5] | Data available in IUPAC-NIST Solubility Data Series[3] |

| Acids | Acetic Acid | Soluble | Data available in IUPAC-NIST Solubility Data Series |

Note: The IUPAC-NIST Solubility Data Series is a critical resource for detailed, critically evaluated solubility data. Researchers requiring precise quantitative values are strongly encouraged to consult these volumes.

Experimental Determination of this compound Solubility

A robust and reliable experimental protocol is essential for determining the solubility of this compound. The following section outlines a detailed methodology employing High-Performance Liquid Chromatography (HPLC) with a UV or Fluorescence detector, a widely accepted and sensitive technique for PAH analysis.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Step-by-Step Protocol

1. Preparation of Saturated Solutions:

-

Rationale: To ensure that the solvent is fully saturated with the solute, establishing a true equilibrium solubility.

-

Procedure:

-

Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, amber glass vial. The use of amber glass is crucial to prevent photodegradation of the light-sensitive this compound.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

2. Sample Filtration:

-

Rationale: To remove any undissolved solid particles that could interfere with the analysis and lead to erroneously high solubility values.

-

Procedure:

-

Allow the solution to stand undisturbed at the equilibrium temperature for a few hours to allow solid particles to settle.

-

Carefully withdraw a known volume of the supernatant using a glass syringe.

-

Filter the solution through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) into a clean HPLC vial.

-

3. Preparation of Calibration Standards:

-

Rationale: To create a standard curve that will be used to quantify the concentration of this compound in the saturated solution.

-

Procedure:

-

Prepare a stock solution of this compound in the same solvent at a known high concentration.

-

Perform a series of serial dilutions to create a set of at least five calibration standards with concentrations that bracket the expected solubility of this compound.

-

4. HPLC Analysis:

-

Rationale: To separate this compound from any potential impurities and to quantify its concentration based on its detector response.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Fluorescence detector.

-

Column: A C18 reverse-phase column is commonly used for PAH analysis.

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water. The specific gradient program will depend on the column and the desired separation time.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Injection Volume: Typically 10-20 µL.

-

Detection:

-

UV Detector: Set at a wavelength where this compound has a strong absorbance (e.g., ~236 nm).

-

Fluorescence Detector: This is a more sensitive and selective method. Use an appropriate excitation and emission wavelength pair for this compound (e.g., Excitation: ~286 nm, Emission: ~460 nm).

-

-

-

Procedure:

-

Inject the calibration standards, starting with the lowest concentration, to generate the calibration curve.

-

Inject the filtered saturated solution of this compound. It may be necessary to dilute the saturated solution with the same solvent to ensure the concentration falls within the linear range of the calibration curve.

-

5. Data Analysis and Calculation of Solubility:

-

Rationale: To determine the concentration of this compound in the saturated solution and express it in standard solubility units.

-

Procedure:

-

Integrate the peak area of this compound in the chromatograms of the standards and the sample.

-

Plot the peak area versus the concentration for the standards to generate a calibration curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good fit.

-

Use the peak area of the sample and the equation of the calibration curve to calculate the concentration of this compound in the injected solution.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration in the original saturated solution.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Self-Validating System:

This protocol incorporates several self-validating steps. The use of a calibration curve with a high correlation coefficient ensures the accuracy of the quantification. Running replicate samples and standards will provide information on the precision of the method. Additionally, analyzing a blank solvent injection will confirm the absence of interfering peaks.

Intermolecular Interactions Influencing this compound Solubility

The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key interactions.

Caption: Key intermolecular interactions governing this compound's solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, integrating theoretical principles with practical experimental guidance. The key takeaway for researchers is that this compound, as a nonpolar aromatic compound, exhibits the highest solubility in nonpolar and aromatic solvents due to favorable intermolecular interactions. For precise, quantitative data, the IUPAC-NIST Solubility Data Series remains the authoritative source. The detailed HPLC protocol presented herein offers a reliable method for the experimental determination of this compound solubility, empowering scientists to generate accurate and reproducible data for their specific applications. A thorough understanding of these principles and methodologies is crucial for advancing research and development in fields where the behavior of polycyclic aromatic hydrocarbons is of paramount importance.

References

-

This compound | C16H10 | CID 9154 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound - Ataman Kimya. Ataman Kimya. [Link]

-

This compound - Wikipedia. Wikipedia. [Link]

-

This compound with Water - IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. [Link]

-

This compound with Water - IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. [Link]

-

solubility data series. IUPAC. [Link]

-

IUPAC-NIST Solubility Database, Version 1.0. National Institute of Standards and Technology. [Link]

-

Solubilities of anthracene, this compound and pyrene in organic solvents: Comparison of calculated values using UNIFAC and modified UNIFAC (Dortmund) models with experimental data and values using the mobile order theory. ResearchGate. [Link]

-

The Solubility Behaviour of Aromatic Hydrocarbons. Part 11.1 Solubilities in Carbon Tetrachloride. Royal Society of Chemistry. [Link]

-

This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

-

IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. AIP Publishing. [Link]

-

Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Agilent. [Link]

-

GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PubMed. [Link]

-

Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars. [Link]

-

Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. National Institutes of Health. [Link]

-

The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in. Semantic Scholar. [Link]

-

Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. MDPI. [Link]

-

(PDF) Determination of polycyclic aromatic hydrocarbons in water by GC/MS/MS. ResearchGate. [Link]

-

IUPAC-NIST Solubility Publication. National Institute of Standards and Technology. [Link]

-

Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. ResearchGate. [Link]

-

Method 1654, Revision A: PAH Content of Oil by HPLC/UV. U.S. Environmental Protection Agency. [Link]

-

Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. Office of Scientific and Technical Information. [Link]

-

Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. Defense Technical Information Center. [Link]

Sources

Core Chemical Identity: IUPAC Nomenclature and Structure

An In-depth Technical Guide to Fluoranthene: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental science, materials chemistry, and toxicological research. We will delve into its fundamental chemical identity, spectroscopic signature, modern synthetic pathways, and its relevance to professionals in the scientific community.

This compound (C₁₆H₁₀) is a non-alternant polycyclic aromatic hydrocarbon.[1] Its structure can be conceptualized as a naphthalene and a benzene unit fused by a five-membered ring.[1] This arrangement distinguishes it from its more thermodynamically stable structural isomer, pyrene.[1] The name "this compound" is derived from its characteristic fluorescence under ultraviolet (UV) light.[1]

The International Union of Pure and Applied Chemistry (IUPAC) preferred name for this compound is simply This compound .[1][2] However, it is also known by several synonyms in the literature and commercial catalogues:

Its unique, rigid, and planar structure is foundational to its chemical and physical properties.

Caption: IUPAC numbered structure of this compound.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount in research. This compound's properties are well-documented, providing a reliable basis for its detection and quantification.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₀ | [1][3][4] |

| Molar Mass | 202.256 g·mol⁻¹ | [1] |

| CAS Number | 206-44-0 | [1][3][4] |

| Appearance | Pale yellow to green needles or crystals; colorless when pure. | [1] |

| Melting Point | 110.8 °C | [1] |

| Boiling Point | 375 °C | [1] |

| Density | 1.252 g/cm³ (at 0 °C) | [1] |

| Water Solubility | 265 µg/L (at 25 °C) | [1] |

| Organic Solubility | Soluble in nonpolar solvents (ether, benzene, chloroform). | [1] |

Spectroscopic Signature for Identification

The extended π-conjugated system of this compound gives rise to a distinct spectroscopic profile, which is essential for its unambiguous identification in experimental settings.

-

Fluorescence Spectroscopy : As its name implies, this compound is highly fluorescent. It exhibits a characteristic excitation maximum at approximately 358 nm and an emission maximum at 466 nm .[5] This property is not only useful for detection but is also exploited in the development of fluorescent probes and materials.

-

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is a key tool for characterizing PAHs. This compound in solution shows a distinct absorption pattern, with a peak maximum reported at 265 nm , among other characteristic absorptions across the UV range.[6] Comprehensive spectral data is available in public databases such as the NIST Chemistry WebBook.[3][7]

-

Infrared (IR) Spectroscopy : IR spectroscopy provides a vibrational fingerprint of the molecule, confirming the presence of aromatic C-H and C=C bonds. Detailed spectra are available for reference in the NIST database.[3][7] Specific vibrational modes can be assigned to differentiate it from its isomers and derivatives.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation of this compound and its derivatives. For complex substitution patterns, two-dimensional NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) are employed to definitively assign carbon peaks.[8]

Modern Synthetic Approaches to this compound Derivatives

While this compound can be isolated from coal tar, this source provides limited opportunities for structural modification. For researchers and drug development professionals, access to functionalized this compound scaffolds requires robust and versatile synthetic methodologies. Modern organic synthesis has moved beyond harsh, classical methods towards more elegant, transition-metal-catalyzed approaches.

One of the most effective strategies is a tandem reaction sequence involving a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation.[10][11]

Causality of the Method: This approach is powerful because it constructs the complex polycyclic core in a highly efficient manner.

-

Suzuki–Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern C-C bond formation. It reliably couples an aryl halide (1,8-diiodonaphthalene) with an arylboronic acid, demonstrating high functional group tolerance. This allows for the introduction of diverse substituents on what will become the benzene portion of the this compound core.

-

Intramolecular C–H Arylation: Following the initial coupling, the same palladium catalyst facilitates a second, intramolecular cyclization. This step is highly efficient as it closes the five-membered ring by directly activating a C-H bond on the naphthalene scaffold, avoiding the need for pre-functionalization at that site.

Caption: Workflow for Palladium-catalyzed this compound Synthesis.

Experimental Protocol: Homogeneous Catalysis Method

The following protocol is adapted from a reported catalytic method for synthesizing substituted fluoranthenes.[10]

Objective: To synthesize a substituted this compound from 1,8-diiodonaphthalene and a representative arylboronic acid.

Materials:

-

1,8-Diiodonaphthalene (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Potassium Acetate (KOAc) (4.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Nitrogen gas (inert atmosphere)

-

10 mL oven-dried Schlenk tube with stir bar

Procedure:

-

Inert Atmosphere Preparation: Charge the Schlenk tube with 1,8-diiodonaphthalene (e.g., 100 mg, 0.26 mmol) and DMSO (2 mL).

-

Solvent Degassing: Bubble nitrogen gas through the solution for 5 minutes with gentle stirring to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: Under a positive pressure of nitrogen, add the arylboronic acid (0.30 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (11 mg, 0.013 mmol), and KOAc (100 mg, 1.02 mmol) to the Schlenk tube.

-

Reaction: Seal the Schlenk tube with a glass stopper. Place the tube in a preheated oil bath at 90–110 °C and stir the reaction mixture for 24 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound derivative.

Relevance and Applications in Research

While this compound itself is not a therapeutic agent, its study and use are highly relevant to the scientific and drug development communities.

-

Materials Science: The this compound core is a valuable building block for π-conjugated materials. Its inherent fluorescence and rigid structure make it an attractive component for synthesizing organic light-emitting diodes (OLEDs), fluorescent dyes, and conducting polymers.[12]

-

Toxicology and Drug Safety: As a ubiquitous environmental pollutant, this compound is a model compound for studying the toxicological mechanisms of PAHs.[1][13] Research has shown that it can activate cellular apoptosis and autophagy pathways.[13] This makes it a critical tool for:

-

Scaffold for Drug Discovery: The principles of synthesizing and functionalizing the this compound core are directly applicable to medicinal chemistry. While this compound is toxic, other more complex polycyclic aromatic structures, such as phenanthroindolizidine alkaloids, have demonstrated potent anticancer and antiviral activities.[14] An understanding of the chemistry of fundamental PAHs like this compound provides a foundation for designing and synthesizing novel, complex drug candidates based on related aromatic scaffolds.

Toxicology and Safe Handling

Professional researchers must handle this compound with care due to its recognized hazards.

-

Classification: this compound is listed as one of the U.S. Environmental Protection Agency's 16 priority pollutant PAHs.[1] The International Agency for Research on Cancer (IARC) classifies it as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to insufficient evidence.[1][15] However, some animal studies have indicated carcinogenic potential.[1] It has also been added to the EU's Candidate List of Substances of Very High Concern (SVHCs) due to its persistent, bioaccumulative, and toxic (PBT) properties.[1]

-

Hazards: It is considered harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[16][17] Direct contact with skin, particularly with exposure to sunlight, can cause photosensitization.[16] Inhalation of dust should be avoided.

Recommended Safety Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.

-

Avoid creating dust when handling the solid material.

-

Prevent release into the environment and dispose of waste according to institutional and local regulations.

Conclusion

This compound is a molecule of dual character. It is a well-understood environmental contaminant whose toxicological profile serves as a basis for important safety and mechanistic studies. Concurrently, its defined structure, robust photophysics, and amenability to modern synthetic modification make it a valuable platform for materials science and a foundational scaffold relevant to the broader field of medicinal chemistry. For the research professional, a thorough understanding of this compound's properties and chemistry is essential for its safe handling and effective application in the laboratory.

References

-

Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and applications of fluoranthenes. [Link][12]

-

National Institutes of Health (NIH). Synthesis of this compound Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. [Link][10]

-

ChemistryViews. Room-Temperature Synthesis of Fluoranthenes. [Link][18]

-

Ataman Kimya. This compound. [Link]

-

ACS Omega. Synthesis of this compound Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. [Link][11]

-

Environment and natural resources - Canada.ca. Fact sheet: this compound. [Link][17]

-

PubChem - National Institutes of Health (NIH). This compound. [Link][2]

-

National Institute of Standards and Technology (NIST). This compound - NIST WebBook. [Link][3]

-

US Environmental Protection Agency (EPA). This compound - Substance Details - SRS. [Link][4]

-

SFA ScholarWorks. Spectroscopic Studies of this compound and 3-Nitrothis compound. [Link][8]

-

US Environmental Protection Agency (EPA). Provisional Peer-Reviewed Toxicity Values for this compound (CASRN 206-44-0). [Link][15]

-

National Institute of Standards and Technology (NIST). This compound - NIST WebBook. [Link][7]

-

National Institutes of Health (NIH). Potential biomarkers and antagonists for this compound-induced cellular toxicity of bone marrow derived mesenchymal stem cells. [Link][13]

-

MDPI. Metabolic Biodegradation Pathway of this compound by Indigenous Trichoderma lixii and Talaromyces pinophilus spp.. [Link][6]

-

PubMed - National Institutes of Health (NIH). Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids. [Link][14]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound [webbook.nist.gov]

- 8. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 9. This compound Spectra [astrochem.org]

- 10. Synthesis of this compound Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Potential biomarkers and antagonists for this compound-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 18. Room-Temperature Synthesis of Fluoranthenes - ChemistryViews [chemistryviews.org]

A Technical Guide to the Natural Occurrence of Fluoranthene in the Environment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental constituent originating from both natural and anthropogenic sources. Its presence in various environmental compartments, including air, water, soil, and sediment, necessitates a thorough understanding of its formation, distribution, and fate. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its primary formation pathways, environmental distribution, and the analytical methodologies employed for its detection and quantification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer insights into the environmental behavior of this significant PAH.

Introduction: Understanding this compound

This compound (C₁₆H₁₀) is a non-alternant PAH composed of a naphthalene and a benzene unit fused with a five-membered ring.[1] While often found as pale yellow crystals, the pure compound is colorless.[1] Its name is derived from its characteristic fluorescence under ultraviolet (UV) light.[1] As a member of the PAH family, this compound is formed primarily through the incomplete combustion of organic materials.[2][3][4] It is a natural component of fossil fuels such as coal tar and crude oil.[2][5]

While there is no large-scale commercial production of this compound, it is utilized on a smaller scale for laboratory research and as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.[2][3][6] The widespread presence of this compound in the environment is a consequence of both natural processes and human activities.

Natural Formation and Sources of this compound

The natural occurrence of this compound in the environment is primarily attributed to two key processes: pyrogenesis and diagenesis.

Pyrogenic Sources: The Role of Incomplete Combustion

Pyrogenic PAHs, including this compound, are formed during the incomplete combustion of organic matter at high temperatures (350–1,200°C) under low or no oxygen conditions.[7][8] Natural pyrogenic sources are significant contributors to the environmental background levels of this compound.

-

Forest and Wildfires: Large-scale biomass burning during forest and wildfires releases substantial quantities of PAHs into the atmosphere.[3][8] These airborne particles can be transported over long distances before being deposited onto soil and water surfaces.[9]

-

Volcanic Eruptions: Volcanic activity is another natural source of atmospheric PAHs, including this compound.[3][8][10]

-

Natural Coal Seam Fires: Spontaneous combustion of coal seams can lead to the slow, long-term release of PAHs into the surrounding environment.

Diagenetic and Biogenic Formation

Diagenesis refers to the physical and chemical changes occurring in sediments after their initial deposition, leading to the formation of sedimentary rock.[9][11] During this process, organic matter can be slowly transformed into PAHs, including this compound, under geothermal influence.[12] This results in the presence of this compound in fossil fuels like coal and crude oil.[2][13]

Biogenic sources also contribute to the environmental pool of PAHs. Some organisms, such as certain plants, microorganisms, phytoplankton, and algae, can synthesize PAHs.[7][8]

The following diagram illustrates the primary natural formation pathways of this compound.

Caption: Primary natural sources and environmental distribution pathways of this compound.

Environmental Distribution and Fate

This compound's physicochemical properties govern its distribution and persistence in the environment. It is a solid at room temperature with very low water solubility and low volatility.[2][6] Consequently, it strongly adsorbs to organic matter in soil and sediment.[2][6]

Atmospheric Presence

In the atmosphere, this compound exists in both the gas phase and adsorbed to particulate matter.[3] Its transport via air is a significant pathway for its distribution over wide geographical areas.[3] Atmospheric deposition, through both wet (rain and snow) and dry processes, transfers this compound from the air to terrestrial and aquatic ecosystems.[7]

Occurrence in Soil and Sediment

Due to its hydrophobic nature, this compound tends to accumulate in soil and sediment.[2][14] The concentrations of this compound in soil can vary significantly depending on the proximity to sources. Urban and industrial soils generally exhibit higher concentrations compared to rural and natural forest soils.[15][16] For instance, one study found the concentration of this compound in urban soils to be 6.8 times higher than in a natural area. Sediments in rivers, lakes, and coastal areas act as major sinks for this compound and other PAHs.[14]

Aquatic Environment

This compound enters aquatic systems through atmospheric deposition, runoff from contaminated soils, and industrial and municipal wastewater discharges.[3][5] In water, it has low solubility and tends to bind to particulate matter, eventually settling into the sediment.[3] While dissolved concentrations in water may be low, the accumulation in sediment can pose a risk to benthic organisms.[5]

The following table summarizes typical concentration ranges of this compound found in various environmental media.

| Environmental Compartment | Typical Concentration Range | Notes |

| Air (Urban) | 0.08 to 6.47 ng/m³ | Concentrations can be higher in areas with significant traffic and industrial activity.[17] |

| Air (Rural) | 0.06 to 13.48 ng/m³ | Domestic and agricultural burning can be significant sources in rural areas.[17] |

| Soil (Urban) | Mean: 3330 ng/g | Concentrations are highly variable and depend on local sources.[16] |

| Soil (Rural) | Mean: 1060 ng/g | Generally lower than urban areas but can be elevated due to specific activities.[16] |

| River Water | 910 to 1520 ng/L | Measured in a river system with industrial influence.[18] |

| Drinking Water (US) | 2.4 to 94.5 ng/L | Detected in 4 out of 16 monitored water supplies.[19] |

| Sediment (Marine) | 99.3 to 676 ng/g | Concentrations can vary with historical industrial activity and deposition rates.[12] |

Environmental Fate and Degradation

This compound can be degraded in the environment through several processes:

-

Photodegradation: In the presence of sunlight, this compound can undergo photochemical oxidation, leading to the formation of oxygenated and nitrated derivatives.[9]

-

Microbial Degradation: Certain microorganisms in soil and sediment can utilize this compound as a carbon source, breaking it down into less complex and less harmful compounds.[5][14]

-

Bioaccumulation: Due to its lipophilic nature, this compound has the potential to bioaccumulate in aquatic organisms, particularly those living in or near contaminated sediments.[5]

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound in environmental samples is crucial for assessing contamination levels and understanding its fate. The standard methods typically involve sample extraction followed by chromatographic analysis.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

-

Solid Samples (Soil, Sediment): Common techniques include Soxhlet extraction or ultrasonic extraction using a solvent mixture such as hexane/acetone.[20]

-

Liquid Samples (Water): Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) with a C18 cartridge are frequently employed.[20]

-

Biological Matrices (Tissues): Homogenization followed by protein precipitation and extraction is a typical workflow.[20]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the analysis of this compound.

-

HPLC with Fluorescence Detection (HPLC-FLD): This is a highly sensitive and specific method for this compound analysis.[20][21] The natural fluorescence of this compound allows for low detection limits.

-

GC coupled with Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification of this compound and other PAHs.[21]

The U.S. Environmental Protection Agency (EPA) has established standardized methods for the analysis of PAHs in various matrices, such as EPA Method 610, 8100, and 8310.[22][23]

The following diagram outlines a general workflow for the analysis of this compound in environmental samples.

Caption: General experimental workflow for the analysis of this compound.

Step-by-Step Protocol: SPE and HPLC-FLD Analysis of Water Samples (Based on EPA Method 8310)

This protocol provides a generalized procedure for the extraction and analysis of this compound in water samples.

1. Sample Preparation: a. If the sample contains residual chlorine, dechlorinate by adding 80 mg of sodium thiosulfate per liter of sample.[22] b. For quality control, spike a replicate sample with a known concentration of a this compound standard. c. Add a surrogate standard to all samples to monitor extraction efficiency.

2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by passing methanol followed by deionized water through it. b. Load the water sample onto the SPE cartridge at a controlled flow rate. c. Wash the cartridge with deionized water to remove interferences. d. Dry the cartridge thoroughly under a stream of nitrogen. e. Elute the retained this compound with a suitable organic solvent, such as dichloromethane or acetone.[24]

3. Concentrate the Extract: a. Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. b. Exchange the solvent to one compatible with the HPLC mobile phase, typically acetonitrile.

4. HPLC-FLD Analysis: a. HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector.[20] b. Column: A C18 reversed-phase column is commonly used for PAH separation.[20] c. Mobile Phase: A gradient of water and acetonitrile is typically used for elution. d. Fluorescence Detection: Set the excitation and emission wavelengths specific for this compound for optimal sensitivity. e. Quantification: Prepare a calibration curve using certified this compound standards of known concentrations. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[20]

Conclusion